![molecular formula C17H18FNO4 B1326699 3-[3-(Ethoxycarbonyl)-5-(4-Fluorphenyl)-2-methyl-1H-pyrrol-1-yl]propansäure CAS No. 879329-76-7](/img/structure/B1326699.png)

3-[3-(Ethoxycarbonyl)-5-(4-Fluorphenyl)-2-methyl-1H-pyrrol-1-yl]propansäure

Übersicht

Beschreibung

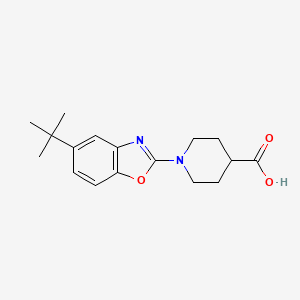

3-[3-(ethoxycarbonyl)-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid is a useful research compound. Its molecular formula is C17H18FNO4 and its molecular weight is 319.33 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-[3-(ethoxycarbonyl)-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[3-(ethoxycarbonyl)-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

. Es kann verwendet werden, um Proteininteraktionen, posttranslationale Modifikationen und das dynamische Proteom zu untersuchen.

Medizinische Chemie

Der Pyrrolring, der in dieser Verbindung vorhanden ist, ist ein biologisch aktives Gerüst, das für seine vielfältige Aktivität bekannt ist. Er wird zur Synthese aktiverer Verbindungen verwendet, indem verschiedene Pharmakophore innerhalb des Pyrrolsystems kombiniert werden . Dies hat zur Entwicklung von Medikamenten mit antipsychotischen, β-adrenergen Antagonisten- und anxiolytischen Eigenschaften geführt.

Krebsforschung

Verbindungen, die die Pyrrolgruppe enthalten, wurden auf ihre Antikrebsaktivität untersucht. Sie werden insbesondere für die Behandlung von Leukämie, Lymphom und Myelofibrose erforscht. Die Fluorphenylgruppe in dieser Verbindung könnte ihre Aktivität gegen Krebszellen möglicherweise verstärken .

Antik bakterielle und antimykotische Anwendungen

Die strukturellen Merkmale dieser Verbindung deuten auf eine mögliche Verwendung bei der Entwicklung neuer antibakterieller und antimykotischer Mittel hin. Pyrrolderivate sind bekanntlich signifikant antibakterielle und antimykotische Eigenschaften, die in der pharmazeutischen Forschung genutzt werden können .

Antiprotozoale und antimalariaartige Medikamente

Die Forschung an antiprotozoalen und antimalariaartigen Medikamenten hat auch von Verbindungen wie dieser profitiert. Das Pyrrolringsystem gilt als potenzielle Quelle für biologisch aktive Verbindungen, die gegen Protozoeninfektionen und Malaria wirksam sein können .

Entzündungshemmende Medikamente

Die Struktur der Verbindung deutet auf mögliche Anwendungen bei der Entwicklung entzündungshemmender Medikamente hin. Pyrrolderivate sind bekanntlich Inhibitoren von Enzymen und Signalwegen, die an Entzündungen beteiligt sind, was sie in diesem Bereich wertvoll macht .

Cholesterinsenkende Mittel

Pyrrolhaltige Verbindungen wurden zur Entwicklung cholesterinsenkender Medikamente eingesetzt. Ihre Fähigkeit, den Lipidstoffwechsel zu modulieren, könnte mit dieser Verbindung untersucht werden, was möglicherweise zu neuen Therapien für Hyperlipidämie führt .

Arzneimittelforschung

Die Boronsäurederivate von Phenylgruppen, ähnlich der Fluorphenylgruppe in dieser Verbindung, werden für Arzneimittelverabreichungssysteme in Betracht gezogen, insbesondere als Borträger, die für die Neutroneneinfangtherapie geeignet sind . Diese Verbindung könnte modifiziert werden, um ihre Stabilität und Wirksamkeit in solchen Anwendungen zu verbessern.

Wirkmechanismus

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological processes.

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the specific targets involved.

Biochemical Pathways

Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific pathways affected would depend on the specific targets and mode of action of the compound.

Result of Action

Given the wide range of biological activities associated with indole derivatives , it can be inferred that the compound could have diverse molecular and cellular effects.

Biochemische Analyse

Biochemical Properties

3-[3-(Ethoxycarbonyl)-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with proteases, which are enzymes that break down proteins into smaller peptides or amino acids. The interaction between 3-[3-(ethoxycarbonyl)-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid and proteases can lead to the inhibition or activation of these enzymes, depending on the specific context of the reaction .

Cellular Effects

The effects of 3-[3-(ethoxycarbonyl)-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for cell growth, differentiation, and apoptosis. By altering the activity of this pathway, 3-[3-(ethoxycarbonyl)-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid can impact cell proliferation and survival .

Molecular Mechanism

At the molecular level, 3-[3-(ethoxycarbonyl)-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, 3-[3-(ethoxycarbonyl)-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-[3-(ethoxycarbonyl)-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-[3-(ethoxycarbonyl)-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term effects observed in in vitro or in vivo studies include changes in cell viability, proliferation, and metabolic activity .

Dosage Effects in Animal Models

The effects of 3-[3-(ethoxycarbonyl)-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhanced cell function or protection against cellular stress. At high doses, it can lead to toxic or adverse effects, including cell death or tissue damage. Threshold effects observed in these studies indicate that there is a specific dosage range within which 3-[3-(ethoxycarbonyl)-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid is effective without causing significant harm .

Metabolic Pathways

3-[3-(Ethoxycarbonyl)-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities. The involvement of 3-[3-(ethoxycarbonyl)-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid in these pathways can affect overall cellular metabolism and energy production .

Transport and Distribution

The transport and distribution of 3-[3-(ethoxycarbonyl)-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments. For example, 3-[3-(ethoxycarbonyl)-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid may be transported into cells via organic anion transporters, which facilitate its uptake and distribution within the cell .

Subcellular Localization

The subcellular localization of 3-[3-(ethoxycarbonyl)-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The localization of 3-[3-(ethoxycarbonyl)-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid can also affect its interactions with other biomolecules and its overall biological activity .

Eigenschaften

IUPAC Name |

3-[3-ethoxycarbonyl-5-(4-fluorophenyl)-2-methylpyrrol-1-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FNO4/c1-3-23-17(22)14-10-15(12-4-6-13(18)7-5-12)19(11(14)2)9-8-16(20)21/h4-7,10H,3,8-9H2,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVZRTFYPSGMJNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=C1)C2=CC=C(C=C2)F)CCC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201144534 | |

| Record name | 3-(Ethoxycarbonyl)-5-(4-fluorophenyl)-2-methyl-1H-pyrrole-1-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201144534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879329-76-7 | |

| Record name | 3-(Ethoxycarbonyl)-5-(4-fluorophenyl)-2-methyl-1H-pyrrole-1-propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=879329-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Ethoxycarbonyl)-5-(4-fluorophenyl)-2-methyl-1H-pyrrole-1-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201144534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(2,5-dichlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1326634.png)

![4-allyl-5-[1-(4-chloro-3,5-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1326636.png)

![4-allyl-5-[4-(cyclopentyloxy)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1326637.png)

![4-allyl-5-[(2,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1326638.png)

![4-allyl-5-[1-(2,4-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1326639.png)

![4-ethyl-5-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1326640.png)

![2-[2-(5,7-dichloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1326645.png)